(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine
Brand Name: Vulcanchem
CAS No.: 122076-80-6
VCID: VC0017452
InChI: InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine

CAS No.: 122076-80-6

VCID: VC0017452

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine - 122076-80-6

Description

(-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine is a chemical compound with the CAS number 122076-80-6 . It is also known by other names, including Imidapril Impurity 16 and (αR)-α-[[(1R)-1-Carboxyethyl]amino]benzenebutanoic Acid Monoethyl Ester . The molecular formula for this compound is C15H21NO4, and it has a molecular weight of 279.33 . This compound is categorized within the classes of amino acids and derivatives, aromatics, chiral reagents, and intermediates, suggesting its role in various chemical syntheses and analyses .

A similar compound is N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, which has the CAS number 82717-96-2 and the molecular formula C15H21NO4 . This compound is also known as (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid . Another related compound is N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester, with CID 13345973 and the molecular formula C22H27NO4 .

CAS No. 122076-80-6
Product Name (-)-N-[1-(R)-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name (2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m1/s1
Standard InChIKey CEIWXEQZZZHLDM-DGCLKSJQSA-N
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Synonyms (αR)-α-[[(1R)-1-Carboxyethyl]amino]benzenebutanoic Acid Monoethyl Ester;
PubChem Compound 9882139
Last Modified Sep 14 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator